Citrafungin B
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Overview
Description
Citrafungin B is a carboxylic ester obtained by the formal condensation of the 4-carboxy group of (2R)-2-hydroxy-2-{(3R,5R)-2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trien-1-yl]tetrahydrofuran-3-yl}butanedioic acid with the hydroxy group of 3-carboxy-2,3-dideoxy-L-threo-pentaric acid. It is a fungal metabolite that acts as an inhibitor of geranylgeranyltransferase type I(GGTase I) of pathogenic fungal species. It has a role as a metabolite, an antifungal agent and an EC 2.5.1.59 (protein geranylgeranyltransferase type I) inhibitor. It is a tetracarboxylic acid, a carboxylic ester and a butan-4-olide. It derives from a pentaric acid.
Scientific Research Applications
Antifungal Activity
Citrafungin B is identified as a fungal metabolite belonging to the alkylcitrate family, demonstrating significant antifungal activity. It acts as an inhibitor of GGTase I in various pathogenic fungal species, displaying inhibitory concentration (IC) values between 2.5 to 15 microM. Moreover, this compound exhibits antifungal properties with minimum inhibitory concentration (MIC) values ranging from 0.40 to 55 microM, indicating its effectiveness against fungal pathogens (Singh et al., 2004).
Total Synthesis
The total synthesis of Citrafungin A, a related compound, has been a subject of interest, indicating the potential for synthetic approaches to this compound. These synthesis studies involve key steps such as asymmetric aldol reactions and diastereoselective alkylation, which could provide insights into the synthesis of this compound as well (Calo et al., 2008); (Hatakeyama et al., 2007).
Citrate-Based Biomaterials
While not directly related to this compound, research on citrate-based materials (CBBs) offers insights into the broader applications of citrate compounds. CBBs demonstrate tunable mechanical properties, biocompatibility, and potential in tissue regeneration and nanomedicine designs. These studies highlight the multifunctional nature of citrate in biomaterials, which could be relevant for the application of this compound derivatives (Ma et al., 2018); (Salihu et al., 2021).
Dietary Citrate Supplementation
Research on the benefits of dietary citrate supplementation may provide indirect insights into the potential of this compound's parent compound, citrate. Citrate supplementation has been associated with longevity, metabolic health, and memory performance, indicating a broad range of biological effects that could be relevant for this compound research (Fan et al., 2021).
Properties
Molecular Formula |
C28H38O13 |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(1R,2S)-1-[(3R)-3-carboxy-3-hydroxy-3-[(3R,5R)-2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C28H38O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-20(26(36)40-18)28(39,27(37)38)17-22(31)41-23(25(34)35)19(24(32)33)16-21(29)30/h6-7,9-10,13-14,18-20,23,39H,2-5,8,11-12,15-17H2,1H3,(H,29,30)(H,32,33)(H,34,35)(H,37,38)/b7-6-,10-9-,14-13+/t18-,19-,20-,23+,28+/m0/s1 |
InChI Key |
BUDVJTLKHWKZFS-PCIDIATHSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC/C=C/[C@H]1C[C@@H](C(=O)O1)[C@](CC(=O)O[C@H]([C@H](CC(=O)O)C(=O)O)C(=O)O)(C(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCCC=CC1CC(C(=O)O1)C(CC(=O)OC(C(CC(=O)O)C(=O)O)C(=O)O)(C(=O)O)O |
Synonyms |
citrafungin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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